![molecular formula C13H17NO4 B1319915 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid CAS No. 98008-66-3](/img/structure/B1319915.png)
4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of thionyl chloride, SOCl2, to convert carboxylic acids into acid chlorides . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate . The chlorosulfite then reacts with a nucleophilic chloride ion .
Molecular Structure Analysis
The molecular structure of BMBA includes a benzyloxy carbonyl group attached to a methyl amino group, which is further attached to a butanoic acid group .
Chemical Reactions Analysis
The benzyloxy carbonyl group in BMBA can undergo various chemical reactions. For instance, the carboxylic acid group can be converted into acid chlorides, anhydrides, esters, and amides by nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
BMBA has a molecular weight of 251.278 Da . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 7 freely rotating bonds . Its ACD/LogP value is 1.75, indicating its partition coefficient between octanol and water .
Scientific Research Applications
Synthesis of Peptide Chains
This compound is commonly used in the synthesis of peptide chains. The benzyloxy carbonyl (Cbz) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions and can be removed selectively at the end of the synthesis process .
Drug Development
In pharmaceutical research, 4-((benzyloxycarbonyl)(methyl)amino)butanoic acid is utilized as a building block for the development of new drugs. Its structure is particularly useful in creating compounds with potential therapeutic effects .
Bioconjugation
The compound finds application in bioconjugation techniques where it is used to link biomolecules with other entities, such as drugs or fluorescent markers. This is crucial for developing targeted therapies and diagnostic tools .
Material Science
Researchers in material science may employ this compound to modify the surface properties of materials. By attaching this molecule to polymers, it’s possible to alter their interaction with biological systems, which is beneficial for creating biocompatible materials .
Catalysis
In the field of catalysis, 4-((benzyloxycarbonyl)(methyl)amino)butanoic acid can act as a ligand or a stabilizer for catalysts. This is particularly relevant in reactions where precise control over the reaction environment is necessary .
Analytical Chemistry
Analytical chemists use this compound as a standard or reference material when calibrating instruments or developing new analytical methods. Its well-defined properties make it an ideal candidate for such applications .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or fertilizers. Its chemical structure allows for the creation of compounds that can interact specifically with biological targets in pests or crops .
Environmental Science
Lastly, in environmental science, this compound can be used in the study of chemical processes in the environment. It may serve as a model compound to understand the behavior of similar organic compounds in natural settings .
properties
IUPAC Name |
4-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(9-5-8-12(15)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKZPMRQQQCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597532 | |
Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98008-66-3 | |
Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.